1,4-Cyclohexanedione bis(ethylene ketal)

Catalog No.
S774597
CAS No.
183-97-1
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Cyclohexanedione bis(ethylene ketal)

CAS Number

183-97-1

Product Name

1,4-Cyclohexanedione bis(ethylene ketal)

IUPAC Name

1,4,9,12-tetraoxadispiro[4.2.48.25]tetradecane

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c1-2-10(13-7-8-14-10)4-3-9(1)11-5-6-12-9/h1-8H2

InChI Key

YSMVSEYPOBXSOK-UHFFFAOYSA-N

SMILES

C1CC2(CCC13OCCO3)OCCO2

Canonical SMILES

C1CC2(CCC13OCCO3)OCCO2

The exact mass of the compound 1,4-Cyclohexanedione bis(ethylene ketal) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151712. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Cyclohexanedione bis(ethylene ketal) (CAS 183-97-1) is a highly stable, doubly protected diketone building block utilized extensively in complex organic and polymer synthesis. Presenting as a white crystalline powder with a melting point of 77–81 °C, this compound effectively masks the inherent reactivity of the 1,4-cyclohexanedione core . From a procurement perspective, it is prioritized when synthetic routes demand a rigid cyclohexane spacer that remains completely inert during multi-step transformations, ensuring that the central ring does not participate in unwanted side reactions prior to controlled deprotection [1].

Substituting this compound with unprotected 1,4-cyclohexanedione or the mono-ketal analog frequently leads to process failures in complex syntheses. The unprotected dione is highly reactive and readily undergoes aldol condensation under basic conditions, leading to uncontrolled polymerization and the formation of large conjugated systems . While the mono-ketal (1,4-cyclohexanedione monoethylene ketal) allows for single-site functionalization, its remaining free ketone is vulnerable to nucleophilic attack or reduction if subjected to harsh reagents like lithium aluminum hydride or Grignard reagents in early synthetic steps [1]. Procuring the fully protected bis-ketal ensures complete steric and electronic shielding of the ring, preventing these yield-destroying side reactions and avoiding the statistical mixtures inherent to direct mono-functionalization.

Base Stability and Prevention of Aldol Condensation

The bis(ethylene ketal) provides complete protection of the cyclohexane core, maintaining stability across a broad pH range (pH 4–12). In contrast, the unprotected 1,4-cyclohexanedione rapidly undergoes aldol condensation when exposed to basic conditions (e.g., KOH in ethanol), forming unsaturated derivatives and unwanted conjugated polymers .

Evidence DimensionStability under basic conditions
Target Compound DataStable and unreactive across pH 4–12
Comparator Or BaselineUnprotected dione rapidly condenses/polymerizes at pH > 9
Quantified DifferenceComplete preservation of the cyclohexane core vs. rapid degradation
ConditionsBasic environments (e.g., KOH/ethanol)

Enables the use of strong bases in multi-step syntheses without degrading the central cyclohexane core.

Avoidance of Statistical Mixtures and Impurity Profiling

Direct synthesis of the mono-ketal from 1,4-cyclohexanedione is notoriously unselective, often yielding up to 50% of the bis-ketal as an inseparable impurity. Procuring the pure bis-ketal (>99% purity) allows chemists to bypass this statistical mixture, either by using it for controlled mono-deprotection or as a critical reference standard to quantify the 'diketal' impurity in industrial batches [1].

Evidence DimensionSynthesis purity and selectivity
Target Compound Data>99% purity as a distinct, stable isolable solid
Comparator Or BaselineDirect mono-ketal synthesis yields up to 50% bis-ketal impurity
Quantified DifferenceEliminates the ~50% impurity burden associated with direct mono-ketalization
ConditionsIndustrial intermediate synthesis and GC impurity profiling

Drastically reduces purification costs and improves intermediate purity profiles in pharmaceutical manufacturing.

Acid-Free Deprotection via Aquathermolysis

While traditional ketal deprotection requires strong acidic conditions (e.g., 0.1M DCl at 70 °C), 1,4-cyclohexanedione bis(ethylene ketal) is highly responsive to neutral aquathermolysis. It achieves >90% deprotection to the parent dione in just 30 minutes at 250 °C in superheated water, completely avoiding the side reactions associated with acid catalysts[1].

Evidence DimensionDeprotection efficiency without acid
Target Compound Data>90% deprotection in 30 minutes at 250 °C in neutral water
Comparator Or BaselineTraditional deprotection requires 0.1M DCl at 70 °C
Quantified DifferenceEliminates the need for strong acid catalysts, preventing side-cleavage
ConditionsNeutral aquathermolysis (superheated water)

Provides a green, acid-free deprotection pathway that preserves acid-sensitive functional groups in late-stage synthesis.

Multi-Step Pharmaceutical Synthesis

Used as a stable core building block when harsh basic or reducing conditions are required on peripheral functional groups, directly relying on its pH 4-12 stability to prevent aldol condensation .

Analytical Quality Control (GC Standardization)

Procured as a high-purity reference standard to quantify the common 'diketal' impurity in commercial batches of 1,4-cyclohexanedione monoethylene ketal, ensuring regulatory compliance[1].

Green Chemistry Deprotection Workflows

Utilized in processes requiring acid-free deprotection, leveraging its ability to undergo >90% hydrolysis in neutral superheated water at 250 °C, which protects other acid-sensitive moieties [2].

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

183-97-1

Wikipedia

1,4-Cyclohexanedione bis(ethylene ketal)

Dates

Last modified: 08-15-2023

Explore Compound Types